(2,2-Diethoxyethyl)guanidinium sulphate

Description

Guanidine-based functional groups are a cornerstone in many areas of chemistry, largely due to their ability to exist in neutral (guanidine), positively charged (guanidinium), and negatively charged (guanidinate) forms. researchgate.net This versatility has made them subjects of extensive research and application.

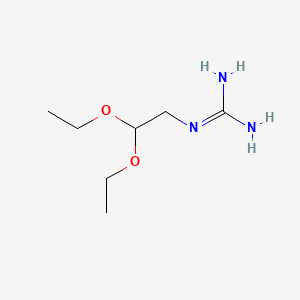

Structure

3D Structure

Properties

CAS No. |

52225-73-7 |

|---|---|

Molecular Formula |

C7H17N3O2 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2,2-diethoxyethyl)guanidine |

InChI |

InChI=1S/C7H17N3O2/c1-3-11-6(12-4-2)5-10-7(8)9/h6H,3-5H2,1-2H3,(H4,8,9,10) |

InChI Key |

ZLOPIFKNSKCBBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN=C(N)N)OCC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 2,2 Diethoxyethyl Guanidinium Cation

Role as an Organobase and Brønsted Basicity

Guanidines are recognized as some of the strongest organic bases. nih.govnih.gov The parent compound, guanidine (B92328), exhibits a high pKa of 13.6, ensuring it exists predominantly in its protonated form, the guanidinium (B1211019) cation, across a wide physiological pH range. nih.govnih.gov This strong basicity arises from the exceptional stability of the resulting guanidinium cation, where the positive charge is delocalized over three nitrogen atoms through resonance. oup.com This delocalization creates a highly stable, planar, and symmetrical ion. nih.govoup.com Consequently, the (2,2-Diethoxyethyl)guanidinium cation is a potent Brønsted base, readily accepting a proton to form a stable conjugate acid.

| Property | Value | Source |

| pKa of Guanidine | 13.6 | nih.govnih.gov |

| Basicity Classification | Strong Organic Base | nih.govoup.com |

Nucleophilic and Electrophilic Activation Modes of Guanidine Moieties

The guanidinium moiety is a versatile functional group in catalysis, capable of multiple activation modes. nih.govrsc.orgresearchgate.net In its protonated form, as the (2,2-Diethoxyethyl)guanidinium cation, it can function as a Brønsted acid catalyst. Through its N-H protons, it can activate electrophiles via hydrogen bonding in a monofunctional mode. nih.govrsc.org Furthermore, it can simultaneously activate both an electrophile and a nucleophile in a bifunctional manner, a mode of activation supported by computational and kinetic studies. nih.govresearchgate.net

While the guanidinium carbon is typically resistant to nucleophilic attack due to resonance stabilization, recent strategies have been developed to enhance its electrophilicity. organic-chemistry.org By converting the guanidine into a guanidine cyclic diimide (GCDI), the resonance is disrupted, making the central carbon susceptible to nucleophilic substitution. organic-chemistry.org This allows for the synthesis of a diverse range of functionalized guanidines. organic-chemistry.org Conversely, guanidines themselves can also act as nucleophilic catalysts in certain reactions. rsc.orgresearchgate.net

Supramolecular Interactions Involving the Guanidinium Core

The guanidinium cation is a cornerstone of supramolecular chemistry, largely due to its unique structural and electronic properties. acs.orgresearchgate.net Its planar, Y-shaped geometry and the delocalized positive charge, coupled with six available N-H protons, make it an exceptional motif for forming non-covalent interactions. oup.comacs.org These interactions are critical in biological systems, such as in the arginine side chain, and are widely exploited in the design of synthetic receptors. oup.comresearchgate.net The interactions are a powerful combination of electrostatic forces and hydrogen bonding. researchgate.netresearchgate.net

| Interaction Type | Description | Key Features |

| Hydrogen Bonding | Acts as a potent hydrogen bond donor via six N-H protons. acs.orgrsc.org | Forms extensive and stable networks. nih.govacs.org |

| Electrostatic Interactions | The delocalized positive charge facilitates strong ion-pairing. nih.govresearchgate.net | Crucial for binding with anionic species. researchgate.net |

| Anion Recognition | The geometry is ideal for chelating oxoanions. oup.comoup.com | High affinity for sulfate (B86663), phosphate, and carboxylates. researchgate.netutexas.edu |

The guanidinium cation is a powerful hydrogen bond donor, capable of forming intricate and robust networks in both solid and solution phases. nih.govacs.orgrsc.org The planar arrangement of the C(N)₃ core and its six N-H protons allow for multiple, directionally specific hydrogen bonds. acs.org In the solid state, these interactions are crucial in determining the crystal lattice structure, often forming complex three-dimensional networks with counter-anions. acs.org Analysis of protein crystal structures shows that guanidinium ions form numerous N–H⋯O hydrogen bonds with amino acid residues, particularly acidic ones like aspartate and glutamate. rsc.org These charge-assisted hydrogen bonds are significantly stronger than those between neutral molecules. acs.org

The guanidinium group is a superior motif for anion recognition, a property stemming from the synergistic effect of hydrogen bonding and electrostatic interactions. researchgate.netoup.com Its structure is particularly well-suited for binding bidentate oxoanions such as sulfate, phosphate, and carboxylate. oup.comresearchgate.net The two parallel N-H bonds can form a pincer-like hydrogen-bonding arrangement with the oxygen atoms of the anion, leading to strong and selective binding. nih.govnih.govacs.org This high affinity has led to the extensive development of synthetic guanidinium-based receptors for the selective binding and sensing of various anions, even in competitive aqueous environments. researchgate.netoup.comutexas.edu The interaction is so effective that it forms the basis for how the amino acid arginine interacts with anionic substrates within proteins. nih.govacs.org

Reactivity Profile of the 2,2-Diethoxyethyl Moiety

The 2,2-diethoxyethyl portion of the molecule is an acetal (B89532) functional group. Acetals are generally stable compounds, particularly under neutral and basic conditions, which makes them effective protecting groups for aldehydes and ketones in organic synthesis. masterorganicchemistry.comchemistrysteps.com Their primary reactivity is centered on their susceptibility to hydrolysis under acidic conditions. masterorganicchemistry.comorgoreview.com

The stability of the acetal group is pH-dependent. While stable in basic media, acetals undergo hydrolysis when treated with aqueous acid (H₃O⁺) to revert to the parent aldehyde or ketone and two equivalents of the alcohol. masterorganicchemistry.comchemistrysteps.comorgoreview.com

The transformation pathway for acid-catalyzed acetal hydrolysis is a multi-step process:

Protonation : One of the alkoxy oxygen atoms is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comorgoreview.com

Elimination : The protonated alkoxy group departs, and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comorgoreview.com

Deprotonation : A proton is transferred from the newly added water molecule to a base, yielding a hemiacetal. chemistrysteps.com

Repeat : The process of protonation, elimination, nucleophilic attack, and deprotonation repeats for the second alkoxy group, ultimately yielding the carbonyl compound (in this case, 2-guanidinoacetaldehyde) and two molecules of ethanol (B145695). masterorganicchemistry.comchemistrysteps.com

The rate of hydrolysis can be influenced by the structure of the acetal, with cyclic acetals sometimes exhibiting different stability compared to their acyclic counterparts. researchgate.netcore.ac.uk The reaction is reversible, and an excess of water is used to drive the equilibrium toward the hydrolysis products. chemistrysteps.com

Functional Group Interconversions on the Ethyl Acetal Side Chain

The (2,2-Diethoxyethyl)guanidinium cation possesses a versatile ethyl acetal functional group on its side chain, which serves as a key site for chemical modifications. The reactivity of this acetal moiety is central to the derivatization of the parent compound, allowing for the introduction of new functionalities and the synthesis of a variety of analogues. The primary and most significant functional group interconversion involving the ethyl acetal side chain is its hydrolysis to an aldehyde.

This transformation is typically achieved under acidic conditions, a characteristic reaction of acetals. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The presence of an acid catalyst facilitates the cleavage of the two ether linkages of the acetal. The generally accepted mechanism for this reaction involves the initial protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). Subsequent departure of the ethanol molecule generates a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on this intermediate, followed by deprotonation, leads to the formation of a hemiacetal. Further protonation of the remaining ethoxy group and its elimination as a second molecule of ethanol, followed by deprotonation of the resulting protonated aldehyde, yields the final aldehyde product. chemistrysteps.com

Scheme 1: Acid-Catalyzed Hydrolysis of (2,2-Diethoxyethyl)guanidinium Cation

The product of this hydrolysis is 2-guanidinoacetaldehyde, a reactive intermediate that can be utilized in subsequent synthetic steps. The stability of the guanidinium group under the acidic conditions required for acetal hydrolysis is a critical consideration. Guanidinium ions are known to be stable across a wide pH range, which allows for the selective transformation of the acetal group without compromising the core guanidinium structure. nih.gov

While hydrolysis is the most prominent reaction, the acetal functionality can potentially undergo other transformations, such as transacetalization. In this reaction, treatment of the acetal with a different alcohol or a diol in the presence of an acid catalyst can lead to the exchange of the ethoxy groups, forming a new acetal. This provides a pathway to other derivatives with modified physical or chemical properties.

The functional group interconversion of the ethyl acetal to an aldehyde is a pivotal step in the derivatization of (2,2-Diethoxyethyl)guanidinium sulphate. This reaction unmasks a reactive carbonyl group, opening avenues for a wide range of subsequent chemical modifications, including but not limited to, condensation reactions, reductive aminations, and oxidations, thereby enabling the synthesis of a diverse library of guanidinium-containing compounds.

Below is a data table summarizing the key functional group interconversion discussed:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | (2-Oxoethyl)guanidinium salt (Guanidinoacetaldehyde) | Hydrolysis |

| This compound | R'OH (excess), Acid Catalyst | (2,2-Dialkoxyethyl)guanidinium salt | Transacetalization |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Substituted Guanidinium (B1211019) Salts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including substituted guanidinium salts. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure. For (2,2-diethoxyethyl)guanidinium sulphate, ¹H, ¹³C, and two-dimensional (2D) NMR methodologies are invaluable. The guanidinium group, being a resonance-stabilized cation, and the flexible diethoxyethyl side chain present unique spectral features that can be resolved and assigned using these techniques.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl groups, the methylene (B1212753) and methine protons of the diethoxyethyl chain, and the protons of the guanidinium group.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons of the guanidinium group (-NH and -NH₂) are expected to appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange with the solvent. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature. The protons of the diethoxyethyl group will exhibit more defined signals.

A predicted ¹H NMR data table for this compound is presented below, based on established chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.2 | Triplet | ~7.0 |

| O-CH₂ (ethyl) | ~3.6 | Quartet | ~7.0 |

| N-CH₂ | ~3.4 | Doublet | ~5.5 |

| CH (acetal) | ~4.7 | Triplet | ~5.5 |

| NH/NH₂ (guanidinium) | 7.0 - 8.5 | Broad Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its chemical environment.

The guanidinium carbon is expected to resonate at a significantly downfield position (around 157-160 ppm) due to the strong deshielding effect of the three nitrogen atoms. The carbons of the diethoxyethyl group will appear at chemical shifts characteristic of ethers and acetals.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N₃ (guanidinium) | ~158 |

| CH (acetal) | ~101 |

| O-CH₂ (ethyl) | ~62 |

| N-CH₂ | ~43 |

| CH₃ (ethyl) | ~15 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

For unambiguous assignment of the ¹H and ¹³C NMR spectra of complex molecules like this compound, two-dimensional (2D) NMR techniques are employed. These methods reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be used to confirm the connectivity within the ethyl groups (correlation between CH₃ and O-CH₂) and the diethoxyethyl chain (correlation between N-CH₂ and the acetal (B89532) CH).

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D NMR technique that shows correlations between protons and the carbon atoms they are directly attached to. This is a powerful tool for assigning carbon signals based on their corresponding proton signals. For example, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~15 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D NMR technique that shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for establishing the connectivity between different functional groups. For instance, it could show a correlation between the N-CH₂ protons and the guanidinium carbon, confirming the attachment of the diethoxyethyl group to the guanidinium moiety.

Vibrational Spectroscopy Applications for Molecular Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can be used for molecular identification and structural analysis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the guanidinium group, the C-N bonds, the C-O bonds of the ether and acetal groups, and the C-H bonds of the alkyl chain. The sulphate anion also exhibits strong characteristic absorption bands.

A table of expected characteristic IR absorption bands is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (guanidinium) | 3400 - 3100 | Strong, Broad |

| C-H stretching (alkyl) | 2980 - 2850 | Medium to Strong |

| C=N stretching (guanidinium) | ~1650 | Strong |

| N-H bending (guanidinium) | ~1600 | Medium |

| C-O stretching (ether/acetal) | 1150 - 1050 | Strong |

| S=O stretching (sulphate) | ~1100 | Strong, Broad |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the guanidinium cation and the sulphate anion. The symmetric stretching of the C-N bonds in the planar guanidinium ion gives rise to a strong Raman band.

A table of expected characteristic Raman shifts is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H stretching (guanidinium) | 3400 - 3100 | Medium |

| C-H stretching (alkyl) | 2980 - 2850 | Strong |

| C=N symmetric stretching (guanidinium) | ~1000 | Strong |

| S-O symmetric stretching (sulphate) | ~980 | Strong |

| C-C stretching (alkyl chain) | 900 - 800 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structural components of this compound through fragmentation analysis. The technique provides precise mass-to-charge ratio (m/z) data, confirming the compound's identity and offering insights into its chemical structure.

For the cation, (2,2-Diethoxyethyl)guanidinium, the molecular formula is C7H17N3O2. The exact mass of the cationic portion is 175.132076794 g/mol . echemi.com In mass spectrometry, this cation can be observed as various adducts. For instance, the protonated molecule [M+H]+ would have a predicted m/z of 176.13936. uni.lu The formation of other adducts, such as with sodium [M+Na]+ or potassium [M+K]+, can also be anticipated, providing further confirmation of the parent ion's mass. uni.lu The total molecular weight for the complete salt, including the sulfate (B86663) group, is approximately 273.31 g/mol .

Collision-induced dissociation (CID) of the parent ion would lead to predictable fragmentation patterns. The structure of the (2,2-diethoxyethyl)guanidinium cation features several bonds susceptible to cleavage. Key fragmentation pathways would likely involve:

Loss of Ethoxy Groups: Cleavage of the C-O bonds could result in the loss of an ethoxy radical (•OCH2CH3) or an ethane (B1197151) molecule, leading to significant fragment ions.

Cleavage of the Diethoxyethyl Chain: Fragmentation could occur along the ethyl chain or at the bond connecting the ethyl group to the guanidinium moiety.

Guanidinium Core Stability: The guanidinium group itself is highly stable due to resonance and is likely to remain intact as a charged fragment in many fragmentation events.

The following table summarizes the predicted mass-to-charge ratios for various adducts of the (2,2-diethoxyethyl)guanidinium cation, calculated using advanced computational tools. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 176.13936 |

| [M+Na]⁺ | 198.12130 |

| [M+K]⁺ | 214.09524 |

| [M+NH₄]⁺ | 193.16590 |

| [M]⁺ | 175.13153 |

This interactive table provides predicted m/z values for common adducts of the (2,2-diethoxyethyl)guanidinium cation.

X-ray Diffraction Analysis for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would yield a wealth of structural information with atomic precision. nih.gov This powerful analytical method would allow for the unambiguous determination of the solid-state conformation of the (2,2-diethoxyethyl)guanidinium cation. nih.gov

Specifically, the analysis would reveal:

Conformation of the Diethoxyethyl Chain: The dihedral angles along the C-C and C-O bonds of the flexible diethoxyethyl side chain would be precisely determined, showing its preferred orientation in the crystalline state.

Planarity of the Guanidinium Group: The planarity of the core CN3 group, a characteristic feature of the resonance-stabilized guanidinium ion, would be confirmed.

Ionic Positions: The exact positions of the (2,2-diethoxyethyl)guanidinium cation and the sulphate anion within the crystal's unit cell would be mapped out.

This level of detail is crucial for understanding the steric and electronic interactions that govern the molecule's behavior in the solid state. While general procedures for growing single crystals of organic compounds are well-established, specific crystallographic data for this compound are not available in the reviewed literature. rsc.orgresearchgate.net

The crystal structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The guanidinium cation is an excellent hydrogen bond donor, with multiple N-H groups. Conversely, the sulphate anion, with its four oxygen atoms, acts as a potent hydrogen bond acceptor. researchgate.net

The interaction between guanidinium and sulphate ions is known to form robust and predictable hydrogen-bonding motifs, often leading to the formation of complex, higher-dimensional structures. rsc.org The N-H groups of the guanidinium cation can form multiple hydrogen bonds with the oxygen atoms of the sulphate anion. researchgate.net These interactions are highly directional and are the primary force dictating the crystal packing.

Key anticipated hydrogen-bonding interactions would include:

N-H···O Bonds: Direct hydrogen bonds between the hydrogen atoms of the guanidinium group and the oxygen atoms of the sulphate anion.

Formation of Ring Motifs: It is common for guanidinium and sulphate ions to form specific ring structures, such as six-membered rings, through a cooperative network of hydrogen bonds. rsc.org These motifs can then link together to form extended sheets or three-dimensional frameworks. rsc.org

The table below outlines the potential hydrogen-bonding interactions within the crystal lattice of this compound.

| Donor Group | Acceptor Group | Type of Interaction | Potential Motif |

| Guanidinium (N-H) | Sulphate (O=S) | Strong Hydrogen Bond | Ion-pair interaction, Ring formation |

| Guanidinium (N-H) | Ether Oxygen (C-O-C) | Weak Hydrogen Bond | Intramolecular or Intermolecular stabilization |

This interactive table summarizes the primary donor-acceptor pairs expected to form hydrogen bonds in the crystalline structure.

The analysis of these motifs provides fundamental insight into the supramolecular chemistry of the compound and the forces responsible for its solid-state architecture.

Theoretical and Computational Chemistry of 2,2 Diethoxyethyl Guanidinium Sulphate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (2,2-Diethoxyethyl)guanidinium sulphate at the atomic level. These methods are pivotal in predicting molecular geometries, understanding conformational preferences, and quantifying electronic characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The geometry of the (2,2-Diethoxyethyl)guanidinium cation is characterized by the planar and highly symmetrical nature of the guanidinium (B1211019) group, which exhibits Y-shaped aromaticity. rsc.org The central carbon and three nitrogen atoms are sp2 hybridized, leading to a trigonal planar arrangement. The positive charge is delocalized across this CN3 backbone. stackexchange.com

Analysis of Proton Affinities and Basicity Predictions

Guanidine (B92328) is one of the strongest organic bases, a property that stems from the exceptional stability of its conjugate acid, the guanidinium cation. aip.orgwikipedia.org The high basicity is attributed to the efficient resonance stabilization of the positive charge upon protonation. stackexchange.com The gas-phase proton affinity (PA) of guanidine derivatives is a key measure of their intrinsic basicity. All acyclic and cyclic guanidine derivatives are considered "superbases," with PA values exceeding 1000 kJ/mol.

The substituents on the guanidinium nitrogen atoms significantly influence the basicity. In the case of (2,2-Diethoxyethyl)guanidinium, the electron-donating nature of the alkyl and ether groups is expected to further enhance the basicity compared to unsubstituted guanidine. However, the presence of electronegative oxygen atoms in the diethoxyethyl group might slightly temper this effect. Studies on guanidines with heteroalkyl side chains have shown that factors like intramolecular hydrogen bonding can significantly impact basicity, though this effect can be hindered by solvation in polar solvents like acetonitrile. researchgate.net

Table 1: Factors Influencing the Basicity of Guanidinium Derivatives

| Factor | Description | Predicted Effect on (2,2-Diethoxyethyl)guanidinium |

| Resonance | Delocalization of the positive charge over the three nitrogen atoms in the guanidinium cation. | Primary contributor to high basicity. |

| Inductive Effects | Electron-donating or -withdrawing effects of substituents. | The alkyl portion of the diethoxyethyl group is electron-donating, increasing basicity. The ether oxygens are electron-withdrawing, potentially decreasing basicity slightly. |

| Intramolecular Hydrogen Bonding | Potential for the side chain to form hydrogen bonds with the guanidinium group. | The ether oxygens could potentially act as hydrogen bond acceptors, which might influence the cation's stability and basicity. |

| Solvation | Interaction with solvent molecules. | In polar solvents, solvation can hinder intramolecular hydrogen bonding. researchgate.net |

Resonance Stabilization and Charge Delocalization in Guanidinium Cations

The hallmark of the guanidinium cation is its remarkable stability, which arises from the delocalization of the positive charge over the three nitrogen atoms and the central carbon atom. stackexchange.comacs.org This delocalization is a result of resonance, where the π electrons are distributed across the planar Y-shaped CN3 core. rsc.org This leads to three equivalent resonance structures, where the double bond is shared among the three C-N bonds.

As a result of this resonance, all three C-N bonds in the guanidinium cation are of equal length, intermediate between a single and a double bond, and the positive charge is shared equally among the three nitrogen atoms. stackexchange.com This charge delocalization significantly lowers the energy of the cation, making its formation from the neutral guanidine base highly favorable. stackexchange.comacs.org This inherent stability is the primary reason for the very high pKaH of guanidinium, which is around 13.6. wikipedia.org The delocalized nature of the positive charge also facilitates interactions with "soft" anions like sulphate. acs.org

Intermolecular Interaction Studies and Anion Complexation

The delocalized positive charge and the presence of multiple hydrogen bond donors in the (2,2-Diethoxyethyl)guanidinium cation make it an excellent candidate for forming strong intermolecular interactions, particularly with anions.

Hydrogen Bonding Interactions with Sulphate Anions

The guanidinium cation is known to form strong and highly directional hydrogen bonds with oxoanions such as sulphate. researchgate.netresearchgate.net The planar structure of the guanidinium group and the tetrahedral geometry of the sulphate anion allow for the formation of specific, stable complexes. Theoretical studies have shown that guanidinium and sulphate can form a variety of stable 1:1 dimers and 2:1 trimers. researchgate.netnih.gov

A common and particularly stable motif involves the formation of six-membered rings through hydrogen bonding between three guanidinium cations and three sulphate anions. rsc.org In these arrangements, the N-H groups of the guanidinium cations act as hydrogen bond donors to the oxygen atoms of the sulphate anions. rsc.org The bidentate nature of the hydrogen bonding, where two N-H groups from a single guanidinium cation can interact with two oxygen atoms of a sulphate anion, contributes significantly to the stability of these complexes. nih.govraineslab.com These strong, specific interactions are a driving force in the crystal packing of guanidinium sulphate salts. rsc.org

Table 2: Characteristics of Guanidinium-Sulphate Hydrogen Bonding

| Interaction Type | Description | Key Features |

| N-H···O | Primary hydrogen bonding interaction between the amine protons of the guanidinium and the oxygen atoms of the sulphate. | Strong and directional. |

| Bidentate H-bonding | Two N-H groups from one guanidinium cation interacting with two oxygen atoms of the sulphate. | Enhances binding affinity and complex stability. nih.govraineslab.com |

| Ring Motifs | Formation of extended networks, often involving six-membered rings of alternating cations and anions. rsc.org | Leads to stable crystalline structures. |

Electrostatic and Non-Covalent Interactions

The guanidinium cation can also participate in other non-covalent interactions. These include:

Cation-π interactions: While not directly applicable to the sulphate anion, the guanidinium group is known to interact favorably with aromatic systems. nih.gov This is a relevant consideration for the interaction of this compound with other molecules in a more complex environment.

The combination of strong, directional hydrogen bonds, significant electrostatic attraction, and other non-covalent forces leads to a high affinity between the (2,2-Diethoxyethyl)guanidinium cation and the sulphate anion, dictating the structure and properties of the resulting salt. researchgate.netnih.gov

Reaction Mechanism Predictions and Energy Barrier Calculations

The prediction of reaction mechanisms and the calculation of associated energy barriers are powerful applications of computational chemistry, providing insights into the feasibility, kinetics, and pathways of chemical transformations. For this compound, detailed theoretical studies on its reaction mechanisms and energy barriers are not extensively available in publicly accessible scientific literature.

Such computational investigations would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or more advanced ab initio calculations. These methods are employed to map the potential energy surface of a given reaction involving the guanidinium salt. Key steps in this process include:

Identification of Reactants, Products, and Intermediates: The geometric and electronic structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Locating Transition States: The transition state, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the structure of the transition state dictates the reaction pathway.

Energy Barrier Calculation: The energy barrier, or activation energy, is calculated as the difference in energy between the transition state and the reactants. This value is a key determinant of the reaction rate.

Without specific published research on this compound, it is not possible to provide quantitative data on its reaction mechanisms or energy barriers for specific transformations. The reactivity of the guanidinium group, coupled with the diethoxyethyl substituent, presents a number of potential reaction pathways that could be explored computationally, including its behavior in condensation reactions, its stability under various conditions, and its role as a potential catalyst or reagent.

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The simulation of spectroscopic properties is another significant area of computational chemistry that allows for the prediction and interpretation of experimental spectra. As with reaction mechanisms, specific computational studies detailing the simulated spectroscopic properties of this compound are not readily found in the existing literature.

Theoretical simulations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (typically from Infrared or Raman spectroscopy) for this compound would provide valuable data for its structural characterization.

NMR Chemical Shift Simulations: Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations would predict the chemical shifts for the various hydrogen and carbon atoms within the (2,2-Diethoxyethyl)guanidinium cation. The simulated data, when compared to experimental spectra, can help in the definitive assignment of NMR signals and confirm the compound's structure.

A hypothetical table of simulated ¹H and ¹³C NMR chemical shifts is presented below to illustrate how such data would be reported.

| Atom Type | Simulated ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) |

| Guanidinium NH | Data not available | Data not available |

| Methylene (B1212753) (CH₂) | Data not available | Data not available |

| Methine (CH) | Data not available | Data not available |

| Ethoxy Methylene (OCH₂) | Data not available | Data not available |

| Ethoxy Methyl (CH₃) | Data not available | Data not available |

| Guanidinium Carbon | Data not available | Data not available |

Vibrational Frequency Simulations: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These simulations are typically carried out by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions.

A hypothetical table of key simulated vibrational frequencies is shown below to demonstrate how this information would be presented.

| Vibrational Mode | Simulated Frequency (cm⁻¹) |

| N-H Stretching | Data not available |

| C=N Stretching (Guanidinium) | Data not available |

| C-O Stretching (Ethoxy) | Data not available |

| C-H Bending/Stretching | Data not available |

The absence of specific computational studies for this compound highlights a potential area for future research to provide a deeper theoretical understanding of its chemical behavior and properties.

Advanced Applications in Chemical Sciences

Organocatalysis and Asymmetric Synthesis

Guanidines and their corresponding conjugate acids, guanidinium (B1211019) salts, have emerged as a privileged class of organocatalysts. researchgate.net Their strong Brønsted basicity and capacity to form specific hydrogen-bonding interactions enable them to catalyze a wide range of organic transformations, often with high levels of stereocontrol. researchgate.netrsc.org

Guanidines are recognized as some of the strongest neutral organic bases, a property that makes them excellent Brønsted base catalysts. mdpi.comnih.gov This strong basicity allows them to deprotonate even weakly acidic carbon-based pronucleophiles, generating reactive intermediates for subsequent bond-forming reactions. nih.gov The catalytic cycle typically involves the guanidine (B92328) base abstracting a proton from a substrate. The resulting protonated guanidinium cation then acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through a network of hydrogen bonds. researchgate.netnih.gov This dual activation mode is crucial for achieving high efficiency and selectivity in many organic transformations. nih.gov The use of guanidine derivatives has been successfully applied to numerous classical reactions, including aldol (B89426) condensations, Mannich reactions, and Claisen rearrangements. researchgate.net

The introduction of chiral scaffolds into the guanidine structure has led to the development of powerful enantioselective catalysts. rsc.orgnih.gov These chiral guanidines and their corresponding guanidinium salts can effectively control the stereochemical outcome of a reaction, producing one enantiomer of a chiral product in excess. rsc.org Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic variants, have been designed and have enabled numerous fundamental organic transformations to be realized with high efficiency and stereoselectivity. rsc.org

In a typical catalytic cycle, the chiral guanidine deprotonates the nucleophile, forming a chiral ion pair composed of the protonated chiral guanidinium cation and the anionic intermediate (e.g., an enolate). rsc.org The specific geometry and hydrogen-bonding pattern of this ion pair dictate the facial selectivity of the subsequent reaction with the electrophile, leading to high enantioselectivity. mdpi.com This strategy has been successfully employed in various asymmetric reactions, demonstrating the broad applicability of chiral guanidinium salts in synthesizing valuable, enantioenriched molecules. nih.govresearchgate.net

The catalytic prowess of guanidinium salts is particularly evident in several key carbon-carbon bond-forming reactions.

Michael Additions: Chiral guanidine catalysts are highly effective in promoting asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov The guanidine base activates the pronucleophile by deprotonation, and the resulting chiral guanidinium-nucleophile ion pair directs the enantioselective attack on the Michael acceptor. academie-sciences.frmdpi.com This methodology has been successfully applied to a variety of substrates, including the addition of less acidic pronucleophiles like protected cyanohydrin ether derivatives to enones. nih.gov

Table 1: Guanidine-Catalyzed Asymmetric Michael Additions

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Source |

| Chiral Bis(guanidino)iminophosphorane | Cyanohydrin ether derivative | Chalcone | 95 | 91:9 | 91 | nih.gov |

| Polymer-supported Chiral Guanidine | t-Butyl diphenyliminoacetate | Methyl vinyl ketone | 93 | - | 84 | researchgate.net |

| Bicyclic Guanidine | Anthrone | N-Phenylmaleimide | 98 | >20:1 | 96 | researchgate.net |

Henry (Nitroaldol) Reactions: The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is another area where guanidine-based catalysts excel. mdpi.comresearchgate.net Chiral guanidines, particularly bifunctional catalysts incorporating both a guanidine and a hydrogen-bond donor moiety (like thiourea), can achieve high levels of both diastereoselectivity and enantioselectivity. mdpi.com The catalyst deprotonates the nitroalkane to form a nitronate anion, which is stabilized and oriented by the chiral guanidinium cation through hydrogen bonds, thereby controlling the stereochemistry of the addition to the aldehyde. mdpi.com

Table 2: Guanidine-Catalyzed Asymmetric Henry Reactions

| Catalyst Type | Nitroalkane | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Source |

| Guanidine-Thiourea Bifunctional Catalyst | Nitromethane | Benzaldehyde | 95 | - | 82 | mdpi.com |

| Axially Chiral Guanidine | Nitroethane | 4-Chlorobenzaldehyde | 99 | 89:11 | 97 (syn) | mdpi.com |

| Open-chain Guanidine-Amide | Nitromethane | N-Boc Ketimine | 99 | - | 94 | nih.gov |

Cycloadditions: Guanidinium catalysts have also been applied to various cycloaddition reactions. In some instances, chiral guanidines are used in combination with metal salts, where the guanidine acts as a chiral ligand to induce enantioselectivity. rsc.org For example, a chiral guanidine-based copper(I) catalyst has been developed for an asymmetric azide-alkyne cycloaddition/[2+2] cascade reaction, allowing for the construction of optically active spiro compounds with a high level of enantioinduction. nih.gov Guanidine derivatives have also been used to catalyze [3+2] cycloadditions to synthesize five-membered cyclic guanidines and in Diels-Alder reactions. researchgate.netorganic-chemistry.orgencyclopedia.pub

Supramolecular Chemistry and Molecular Recognition

The guanidinium cation is a cornerstone functional group in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net This capacity is harnessed in the design of artificial receptors for anions and in controlling the self-assembly of molecules in the solid state.

The planar geometry and multiple N-H hydrogen bond donors of the guanidinium group make it an ideal building block for synthetic anion receptors. researchgate.netoup.com It exhibits a particularly high affinity for oxoanions, such as carboxylates, phosphates, and, notably, sulphates. oup.comoup.com The interaction is driven by strong, charge-assisted hydrogen bonds, where the positive charge of the guanidinium cation complements the negative charge of the anion. researchgate.net This binding principle is inspired by nature, as the guanidinium side chain of the amino acid arginine is frequently used by proteins to recognize and bind anionic substrates and guests. researchgate.net Synthetic receptors often incorporate multiple guanidinium groups or combine them with other anion-binding motifs to achieve even higher affinity and selectivity, even in competitive aqueous media. oup.comoup.com The strong interaction between guanidinium moieties and sulphate anions is a key principle in the rational design of selective sulphate extractants and sensors. utexas.edu

In the solid state, the strong, directional interactions between guanidinium cations and suitable anions, such as sulphate, can direct the formation of highly ordered, extended networks. This process of charge-assisted self-assembly is a fundamental concept in crystal engineering. researchgate.net The crystal structures of various guanidinium salts reveal recurring and predictable supramolecular motifs stabilized by hydrogen bonds. researchgate.net

Specifically, the combination of guanidinium cations and sulphate anions has been shown to produce noncentrosymmetric crystal structures. rsc.org These structures are often built from related motifs of six-membered rings formed via the hydrogen bonding of three guanidinium cations and three sulphate anions. rsc.org The predictable nature of these interactions makes the guanidinium-sulphate pairing a valuable tool for designing crystalline materials with specific network topologies and properties. The self-assembly can also be influenced by the presence of solvent molecules or other organic cations, which can be incorporated into the crystal lattice, further diversifying the resulting supramolecular architecture. rsc.org

Materials Science and Functional Materials

The unique structural and electronic properties of guanidinium compounds, such as (2,2-Diethoxyethyl)guanidinium sulphate, have positioned them as versatile building blocks in the development of advanced materials. The presence of the guanidinium group, with its delocalized positive charge and ability to form strong hydrogen bonds, imparts specific functionalities that are exploited in various domains of materials science.

Integration into Advanced Polymer Systems and Hydrogels

While specific research on the integration of this compound into polymer systems is not extensively documented, the broader class of guanidinium-containing polymers has been the subject of significant investigation, particularly in the realm of hydrogels for biomedical applications. Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, benefit from the incorporation of guanidinium moieties. nih.gov

Guanidinium groups can be introduced into polymer backbones or as side chains to enhance properties such as cell adhesion and biocompatibility. For instance, hydrogels based on polyamidoamines (PAAs) carrying guanidine groups have demonstrated excellent cell-adhesion properties both in vitro and in vivo. nih.gov The cationic nature of the guanidinium group at physiological pH facilitates electrostatic interactions with negatively charged cell membranes, promoting cell attachment and proliferation.

Furthermore, the ability of guanidinium groups to engage in multiple hydrogen bonds contributes to the physical cross-linking of hydrogel networks, influencing their mechanical strength and swelling behavior. In some systems, guanidinium-functionalized polyelectrolytes have been shown to undergo liquid-liquid phase separation, a phenomenon driven by intermolecular associations that can be tuned by salt concentration and temperature. acs.org This property is crucial for designing "smart" hydrogels that respond to environmental stimuli.

Hydrogels containing guanidine-based polymers have also been developed as novel wound dressings with antibacterial and wound-healing-promoting properties. acs.org The cationic guanidinium groups can interact with and disrupt the negatively charged membranes of bacteria, leading to an antimicrobial effect. When modified with biocompatible polymers like chitosan (B1678972) or hyaluronic acid, these hydrogels exhibit enhanced wound-healing efficiency. acs.org

Applications in Perovskite-Related Compounds and Optoelectronic Devices

The field of optoelectronics has seen a surge of interest in perovskite materials for applications in solar cells, photodetectors, and light-emitting diodes (LEDs) due to their exceptional properties, including high absorption coefficients and long carrier lifetimes. rsc.orgnih.gov Guanidinium (GA⁺) has emerged as a key organic cation in the formulation of hybrid organic-inorganic halide perovskites, offering significant improvements in the efficiency and stability of perovskite solar cells (PSCs). e-asct.orgrsc.org

The incorporation of the larger guanidinium cation can help to stabilize the perovskite crystal structure. researchgate.net For instance, partial substitution of methylammonium (B1206745) (MA⁺) with guanidinium in MAPbI₃ perovskites has been shown to improve optical properties and reduce defects in the perovskite film, leading to enhanced photovoltaic performance. e-asct.org The guanidinium cation is thought to passivate defects at the grain boundaries and within the bulk of the perovskite material through its hydrogen bonding capabilities, which suppresses non-radiative charge carrier recombination and leads to longer carrier lifetimes and higher open-circuit voltages. nih.gov

Research has demonstrated that the introduction of guanidinium can lead to the formation of mixed-dimensionality perovskite structures (e.g., 2D/3D hybrids), which can further enhance the stability of the solar cells. rsc.org A halogen-free perovskite, GAPb(SCN)₃, utilizing the guanidinium cation has been synthesized and shown to exhibit excellent stability under ambient conditions, attributed to the strong electrostatic interactions and hydrogen bonding between the guanidinium and thiocyanate (B1210189) ions. rsc.org

The table below summarizes the impact of guanidinium incorporation on the performance of perovskite solar cells based on various studies.

| Perovskite Composition | Guanidinium Role | Key Findings | Power Conversion Efficiency (PCE) |

| GAₓMA₁₋ₓPbI₃ | Cation Substitution | Improved optical properties, reduced defects. e-asct.org | Up to 17.23% e-asct.org |

| Guanidinium-based additives in MAPbI₃ | Passivation Agent | Enhanced carrier lifetimes, higher open-circuit voltages. nih.gov | > 17% nih.gov |

| Cs₀.₀₅(FA₀.₈₃(MA₁₋ₓGAₓ)₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | Dopant | Induces phase separation leading to superior optoelectronic properties. rsc.org | 20.29% rsc.org |

| GAPb(SCN)₃ | Primary Cation | Excellent stability in a halogen-free perovskite. rsc.org | 0.11% (initial study) rsc.org |

Role as Ligands or Proligands in Organometallic Chemistry

Guanidines and their deprotonated forms, guanidinates, are highly versatile ligands in organometallic chemistry. nih.govnih.gov Their rich coordination chemistry stems from the nitrogen-rich CN₃ core, which can be readily functionalized to tune the steric and electronic properties of the resulting metal complexes. semanticscholar.org Guanidinates typically act as monoanionic bidentate ligands, forming a stable four-membered chelate ring with a metal center. at.ua

The electronic flexibility of the guanidinate ligand, arising from the delocalization of the negative charge across the N-C-N fragment, allows it to stabilize a wide range of metal centers in various oxidation states. encyclopedia.pub This has led to the synthesis of a diverse array of organometallic complexes with metals from across the periodic table. researchgate.net

These guanidinate-metal complexes have found applications in catalysis. The tunable nature of the guanidinate ligand allows for the fine-tuning of the catalytic activity of the metal center for various organic transformations. rsc.org For example, transition metal complexes with guanidine-type ligands have been employed as catalysts in reactions such as the redox isomerization of allylic alcohols. encyclopedia.pub

Chemical Vapor Deposition Precursors

Chemical Vapor Deposition (CVD) is a widely used technique for the deposition of thin films of various materials. The choice of the precursor molecule is critical for the success of the CVD process, as it must be sufficiently volatile and thermally stable to be transported to the substrate in the gas phase, and then decompose cleanly to deposit the desired material. google.comnih.gov

Guanidinate ligands have proven to be effective in the design of volatile metal complexes suitable for use as CVD and Atomic Layer Deposition (ALD) precursors. researchgate.net The bidentate and monoanionic nature of the guanidinate ligand can saturate the coordination sphere of a metal center, leading to the formation of neutral, monomeric, and volatile complexes. The steric bulk of the substituents on the guanidinate nitrogen atoms can be tailored to prevent intermolecular interactions and enhance volatility.

Complexes of various metals with guanidinate ligands have been successfully used to deposit a range of materials, including metal oxides, metal nitrides, and pure metal films. researchgate.net For example, thin films of titanium, zirconium, or hafnium carbonitrides or oxides have been obtained from guanidinato or mixed cyclopentadienyl (B1206354) guanidinato precursors. researchgate.net The properties of these molecules satisfy the stringent requirements for their application in chemical deposition techniques. researchgate.net

Although there is no specific literature on the use of this compound as a CVD precursor, it is conceivable that upon deprotonation, the resulting guanidinate could form volatile complexes with various metals. The thermal decomposition of such complexes could potentially be utilized for the deposition of thin films, with the diethoxyethyl group influencing the decomposition pathway and the composition of the resulting film.

Carbon Dioxide Capture and Transformation Catalysis

The capture and utilization of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change and developing sustainable chemical processes. Guanidine-based compounds have emerged as promising candidates for both CO₂ capture and its subsequent catalytic transformation into valuable chemicals. researchgate.netwhiterose.ac.uk

The high basicity of guanidines allows them to readily react with the acidic CO₂ molecule. This reaction typically proceeds through the formation of a guanidinium bicarbonate or carbamate (B1207046) salt. wgtn.ac.nzwgtn.ac.nz The capture process can be reversible, with the CO₂ being released upon heating, allowing for the regeneration of the guanidine sorbent. ornl.gov

Guanidinium salts themselves can act as organocatalysts for the chemical fixation of CO₂. For example, guanidinium iodide salts have been shown to be effective single-component catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable industrial chemicals. rsc.org This process can be carried out under mild conditions of temperature and pressure.

The mechanism of CO₂ capture and activation by guanidinium compounds often involves the formation of hydrogen bonds between the N-H groups of the guanidinium cation and the oxygen atoms of CO₂ or the epoxide, which activates these molecules for the subsequent reaction. researchgate.net The presence of multiple N-H bonds in the guanidinium cation can significantly influence the catalytic activity.

A study on the reductive amination of CO₂ with silanes found that guanidines can act as effective organocatalysts. whiterose.ac.uk The catalytic pathway can be influenced by the reaction temperature, leading to the formation of different products such as formamides and N-methylamines.

The table below provides an overview of the role of guanidinium compounds in CO₂ capture and transformation.

| Application | Guanidinium Compound Type | Mechanism/Role | Key Findings |

| CO₂ Capture | Guanidine Superbases | Formation of guanidinium bicarbonate salts. wgtn.ac.nz | Efficient and effective capture of CO₂ from ambient air. wgtn.ac.nz |

| CO₂ Capture | Glyoxal-bis(iminoguanidine) (GBIG) | Crystallization of the bicarbonate salt. ornl.gov | Energy-efficient regeneration of the sorbent. ornl.gov |

| CO₂ Transformation | Guanidinium Iodide Salts | Organocatalyst for cycloaddition of CO₂ to epoxides. rsc.org | High conversion rates under mild conditions. rsc.org |

| CO₂ Transformation | Guanidinium-based Organocatalyst | Nucleophilic activation for cyclic carbonate formation. researchgate.net | Stable catalyst for producing useful cyclic carbonates. researchgate.net |

| CO₂ Transformation | Tetramethylguanidine (TMG) | Catalyst for reductive amination of CO₂ with silanes. whiterose.ac.uk | High turnover numbers and frequency. whiterose.ac.uk |

Future Research Directions and Challenges

Development of Novel Synthetic Pathways for Highly Substituted Guanidinium (B1211019) Salts

The synthesis of guanidinium salts with complex substitution patterns like that of (2,2-Diethoxyethyl)guanidinium sulphate remains an area of active development. Traditional methods often face limitations when dealing with sterically hindered or functionally sensitive substrates. researchgate.net Future research will likely focus on creating more versatile and efficient synthetic routes.

Key research objectives include:

Catalytic Guanidinylation: Moving beyond stoichiometric reagents, the development of metal-catalyzed cross-coupling reactions to form C-N bonds offers a promising avenue for synthesizing highly substituted guanidines from amines and carbodiimides. researchgate.netjst.go.jp

Protecting Group Strategies: The synthesis of complex guanidines often requires sophisticated protecting group strategies to manage the high nucleophilicity and basicity of the guanidine (B92328) moiety. researchgate.net Research into novel, easily cleavable protecting groups that are orthogonal to other functional groups present in the molecule is crucial.

Anion-Controlled Synthesis: Recent studies have shown that the choice of counter-ion can dramatically influence reaction pathways, discriminating between desired cycloadditions and undesired aza-Michael additions. researchgate.netmdpi.com Exploring the role of the sulphate anion and other non-nucleophilic anions in directing the synthesis of derivatives of (2,2-Diethoxyethyl)guanidinium could open up new chemical space.

Flow Chemistry and Automation: Implementing continuous flow technologies for guanidine synthesis could offer improved control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch processes.

A significant challenge lies in achieving regioselectivity in the guanidinylation of substrates bearing multiple amine groups or other nucleophilic sites. Overcoming this will require the design of highly specific reagents and catalysts.

Exploration of Enhanced Catalytic Properties and Selectivity

Guanidinium salts are recognized for their utility in organocatalysis, acting as hydrogen-bond donors, Brønsted acids, or phase-transfer catalysts. thieme-connect.comrsc.org The (2,2-Diethoxyethyl)guanidinium cation, with its flexible diethoxyethyl group and potential for hydrogen bonding, presents an intriguing scaffold for catalytic applications.

Future research should explore:

Asymmetric Catalysis: Incorporating chirality into the guanidinium structure is a well-established strategy for asymmetric synthesis. researchgate.netrsc.org Future work could involve synthesizing chiral analogues of this compound and evaluating their efficacy in stereoselective transformations such as Michael additions, Henry reactions, and Mannich reactions. mdpi.com

Bifunctional Catalysis: The guanidinium group can activate nucleophiles through hydrogen bonding, while other parts of the molecule could be designed to activate electrophiles. mdpi.comresearchgate.net The ether oxygens in the diethoxyethyl group of the target compound could potentially play a role in coordinating with electrophiles, creating a bifunctional catalyst for specific reactions.

Control of Reaction Selectivity: The steric and electronic properties of the diethoxyethyl substituent could be leveraged to control selectivity in catalytic reactions. For instance, in gold-catalyzed cycloisomerization reactions, guanidinium nanospheres have been shown to control selectivity by modulating the local concentration of the catalyst and substrate. nih.gov Similar principles could be applied to catalysts derived from this compound.

The primary challenge is to elucidate the precise mechanism by which the guanidinium cation and its substituents interact with substrates in the transition state. A deep understanding of these non-covalent interactions is essential for the rational design of more efficient and selective catalysts.

Table 1: Selected Catalytic Applications of Guanidine and Guanidinium Salt Derivatives

| Catalytic Application | Catalyst Type | Role of Guanidinium Moiety | Example Reaction |

|---|---|---|---|

| Brønsted Base Catalysis | Chiral Guanidines | Deprotonation of substrate to form a hydrogen-bonded ion pair. thieme-connect.com | Asymmetric Michael and Henry Reactions. mdpi.com |

| H-Bond Donor Catalysis | Guanidinium Salts | Activation of electrophiles and orientation of nucleophiles via hydrogen bonding. mdpi.comresearchgate.net | Aza-Henry reaction of isatin-derived ketimines. mdpi.com |

| Phase-Transfer Catalysis | Chiral Guanidinium Salts | Formation of ion pairs with anionic nucleophiles, facilitating their transfer into an organic phase. rsc.org | Stereoselective alkylation reactions. |

| CO₂ Fixation | Guanidinium Iodide Salts | Act as single-component organocatalysts for the synthesis of cyclic carbonates from epoxides and CO₂. rsc.org | Styrene (B11656) oxide conversion to styrene carbonate. rsc.org |

| Biodiesel Production | Guanidine Derivatives | Homogeneous base catalyst for the transesterification of triglycerides. repec.org | Transesterification of rapeseed oil with methanol. repec.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. For guanidinium salts, methods like Density Functional Theory (DFT) have been employed to investigate reaction mechanisms, tautomer stability, and product distributions. mdpi.comresearchgate.netnih.gov

Future computational studies on this compound should aim to:

Predict Reaction Mechanisms: Model the transition states of potential catalytic cycles involving the target compound to understand the origins of selectivity and reactivity. mdpi.comnih.gov This can help rationalize experimental outcomes and guide the optimization of reaction conditions.

Design Novel Catalysts: Use computational screening to evaluate hypothetical derivatives of this compound for enhanced catalytic performance. By modifying substituents and assessing their impact on activation energies and binding affinities, new catalyst designs can be prioritized for synthesis. researchgate.net

Model Non-Covalent Interactions: Accurately model the intricate network of hydrogen bonds and ion-pairing interactions between the guanidinium cation, its sulphate counter-ion, substrates, and solvent molecules. nih.govacs.org Understanding these interactions is key to predicting binding affinities and catalytic efficiency.

Hybrid QM/MM Methods: For complex systems, such as the interaction of the guanidinium salt with a large biomolecule or within a material matrix, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) can provide a balance between accuracy and computational cost. znaturforsch.com

A key challenge is the accurate description of solvation effects and weak non-covalent interactions, which play a dominant role in the chemistry of guanidinium salts. The development and application of more advanced computational models and force fields will be necessary to capture these subtleties.

Integration of this compound into Emerging Chemical Technologies

The unique properties of guanidinium compounds make them attractive candidates for a variety of advanced applications. Research into this compound could reveal its potential in several emerging fields.

Potential areas for integration include:

Perovskite Solar Cells: Guanidinium salts have been successfully used as additives or surface treatments to enhance the efficiency and stability of perovskite solar cells. pv-magazine.commdpi.com They can reduce defects, suppress non-radiative recombination, and improve energy level alignment. mdpi.comnih.gov The specific structure of this compound may offer advantages in terms of solubility, film formation, or interfacial properties.

Ionic Liquids: Guanidinium salts are a known class of ionic liquids. znaturforsch.com The diethoxyethyl group could impart desirable properties such as low viscosity, specific solubility characteristics, or enhanced biodegradability, making it a candidate for "green" solvent applications or as an electrolyte component.

Supramolecular Chemistry: The guanidinium group's ability to form strong, directional hydrogen bonds with oxoanions like carboxylates, phosphates, and sulphates is well-documented. nih.govmit.edu This makes it a valuable building block for constructing complex supramolecular assemblies, molecular sensors, and transmembrane transporters. The diethoxyethyl group could be used to tune the solubility and self-assembly properties of such systems.

Smart Materials: Guanidine derivatives serve as a basis for creating modern smart materials. ineosopen.org The incorporation of this compound into polymer backbones or other material frameworks could lead to materials with tunable properties responsive to stimuli like pH or the presence of specific anions.

The challenge in this area is to bridge the gap between fundamental chemical properties and practical application. This requires interdisciplinary collaboration to design, synthesize, and test the compound in specific technological contexts, such as device fabrication or advanced materials formulation.

Environmental Considerations in the Synthesis and Application of Guanidinium Compounds

As with any chemical technology, the environmental impact of synthesizing and using guanidinium compounds is a critical consideration. The principles of green chemistry are increasingly guiding research in this area.

Future research should prioritize:

Green Synthetic Routes: Developing synthetic pathways that minimize waste, avoid hazardous reagents and solvents, and operate under milder, more energy-efficient conditions is essential. nih.govresearchgate.net This includes exploring biocatalytic or photosynthetic routes for producing the guanidine core, which could offer a sustainable alternative to the energy-intensive Frank–Caro process. rsc.org

Biodegradability: For applications where release into the environment is possible, such as in ionic liquids or certain materials, designing biodegradable guanidinium compounds is crucial. The presence of ester or ether linkages, such as those in the diethoxyethyl group, can enhance the biodegradability of ionic liquids. researchgate.net Studies on the environmental fate and persistence of this compound would be necessary.

Toxicity Assessment: While some functionalized guanidinium ionic liquids have shown low toxicity, a thorough evaluation of the ecotoxicity and cytotoxicity of any new compound is required. researchgate.net This ensures that the development of new applications does not come at the cost of environmental or human health.

Lifecycle Analysis: A comprehensive lifecycle analysis of this compound, from the sourcing of raw materials for its synthesis to its end-of-life fate, would provide a holistic view of its environmental footprint and guide the development of more sustainable alternatives.

The main challenge is to balance performance and functionality with environmental benignity. Often, the most stable and effective compounds are also the most persistent. Therefore, a key research goal is to design molecules that are effective for their intended application but can be readily broken down into harmless components after use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2,2-Diethoxyethyl)guanidinium sulphate, and how are they experimentally determined?

- Answer : The compound’s molecular formula is C₅H₁₄N₄·H₂SO₄ (MW: 228.27 g/mol) . Key properties include melting points (reported as 234–238°C and 281.4°C, requiring verification via differential scanning calorimetry) and solubility in polar solvents like water or ethanol . Characterization involves techniques such as HPLC for purity analysis and NMR (¹H/¹³C) to confirm structural integrity . Discrepancies in reported values (e.g., melting points) should be resolved using standardized protocols .

Q. What synthetic routes are documented for this compound, and what are their yields and limitations?

- Answer : The compound is synthesized via guanidinylation of 2,2-diethoxyethylamine, often using sulfuric acid as a catalyst. Yields depend on reaction conditions (e.g., temperature, solvent purity). A common limitation is byproduct formation (e.g., unreacted guanidine derivatives), necessitating purification via recrystallization or column chromatography . Detailed protocols must specify stoichiometry, reaction time, and purification steps to ensure reproducibility .

Q. How can researchers confirm the identity and purity of this compound in a laboratory setting?

- Answer : Combine spectroscopic methods (FT-IR for functional groups, NMR for structural confirmation) with chromatographic techniques (HPLC or TLC). Quantitative purity analysis requires elemental analysis (C, H, N, S) and comparison to reference standards. For novel batches, include mass spectrometry (MS) to detect trace impurities .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound, and what experimental designs can assess degradation pathways?

- Answer : Stability studies should use accelerated aging tests under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (for chromophore formation) and LC-MS to identify breakdown products. For example, acidic conditions may hydrolyze the diethoxyethyl group, requiring pH-controlled storage .

Q. What contradictions exist in the literature regarding the biological activity of this compound, and how can researchers address them?

- Answer : Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay variability (e.g., buffer composition, cell line differences). To resolve this, replicate studies under standardized conditions (e.g., ISO-certified cell lines, controlled ATP levels) and perform meta-analyses of existing data .

Q. What strategies optimize the synthesis of this compound for high-throughput applications without compromising yield?

- Answer : Employ microwave-assisted synthesis to reduce reaction time and improve yield. Use design-of-experiment (DoE) models to optimize variables (e.g., catalyst concentration, solvent volume). Validate scalability by comparing batch vs. flow chemistry approaches .

Q. How can researchers resolve spectral overlaps in NMR data when analyzing this compound derivatives?

- Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton signals. For complex mixtures, pair NMR with computational modeling (e.g., DFT calculations) to predict chemical shifts and assign peaks accurately .

Methodological Considerations

- Data Analysis : Use ANOVA or t-tests to compare experimental groups, ensuring statistical power >0.8. Report confidence intervals and effect sizes to contextualize findings .

- Ethical Reproducibility : Document all procedures in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in supplementary materials, specifying instrument calibration details .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.